![molecular formula C23H19N3O B4496871 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4496871.png)
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Overview
Description
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazoloquinazoline core with methyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with suitable reagents to form the pyrazoloquinazoline core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow synthesis, automated reaction monitoring, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings or the core structure.
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazoloquinazolinone derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, derivatives of this compound have shown promising results against breast and lung cancer cells.
Case Study : A study published in Molecules highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with antitumor activity. The synthesized compounds demonstrated selective inhibition of cancer cell lines, suggesting a potential pathway for developing new anticancer drugs based on the pyrazoloquinazolinone scaffold .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes, including kinases involved in cancer progression. This mechanism is crucial for the development of targeted therapies in oncology.
Case Study : Research has shown that pyrazolo[1,5-a]quinazolinones can act as selective inhibitors for Bruton’s tyrosine kinase (BTK), a target in treating B-cell malignancies. The efficacy of these compounds was evaluated through various biochemical assays that confirmed their potential as therapeutic agents .
Synthetic Methodologies
The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves several innovative methodologies that enhance its structural diversity:
- Cyclocondensation Reactions : These reactions allow for the efficient formation of the pyrazoloquinazolinone scaffold from readily available precursors.
- Post-Synthetic Modifications : Further functionalization can be achieved through various chemical reactions to enhance biological activity or alter physicochemical properties.
Photophysical Properties
The compound's unique structure imparts interesting photophysical properties that make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices.
Drug Delivery Systems
Due to its favorable solubility and stability profiles, this compound is being explored as a potential carrier for drug delivery systems. Its incorporation into nanoparticles could improve the bioavailability and targeted delivery of therapeutic agents.
Mechanism of Action
The mechanism of action of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2,3-diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine
- 1H-pyrazolo[3,4-b]pyridine derivatives
- 2,3-dihydropyrroles
Uniqueness
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific substitution pattern and the presence of both pyrazolo and quinazoline moieties. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
2-Methyl-3,8-diphenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential as an enzyme inhibitor.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C22H18N4O |
Molecular Weight | 354.41 g/mol |
LogP | 4.7468 |
Polar Surface Area | 49.204 Ų |
Hydrogen Bond Acceptors | 5 |
Anticancer Activity
Research indicates that derivatives of quinazolinones, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this structure have shown effective inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The IC50 values for related compounds were reported as follows:
The anticancer activity appears to be linked to the inhibition of key cellular signaling pathways and enzymes involved in tumor growth. For example, certain derivatives have been shown to inhibit kinases that are crucial for cancer cell proliferation .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have demonstrated that quinazolinone derivatives can exhibit significant antioxidant effects through various assays such as ABTS and CUPRAC. The presence of hydroxyl groups in specific positions enhances this activity .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Notably, it may act as a NAD(P)H oxidase inhibitor, which is relevant for conditions associated with oxidative stress . The structural features of the compound contribute to its binding affinity with target enzymes.
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted the synthesis and evaluation of various quinazoline derivatives, revealing that specific modifications could enhance their anticancer potency significantly .
- Antioxidant Activity : Another research effort focused on the relationship between structural modifications in quinazolinones and their antioxidant capabilities, establishing that compounds with multiple hydroxyl substituents exhibited superior activity .
- Enzyme Interaction Studies : Molecular docking studies have been employed to predict the binding interactions between the compound and various enzyme targets, providing insights into its potential therapeutic applications .
Properties
IUPAC Name |
2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-15-22(17-10-6-3-7-11-17)23-24-14-19-20(26(23)25-15)12-18(13-21(19)27)16-8-4-2-5-9-16/h2-11,14,18H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCFNOPUCQZUNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.